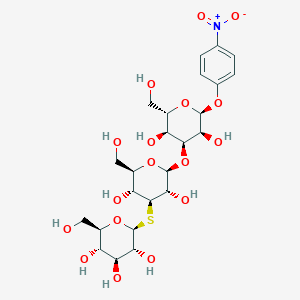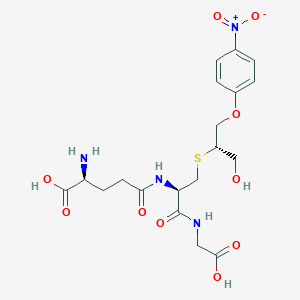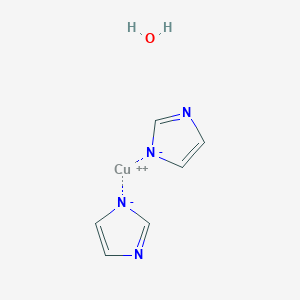
copper;imidazol-3-ide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;imidazol-3-ide;hydrate is a coordination compound that features copper ions coordinated with imidazole ligands and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;imidazol-3-ide;hydrate typically involves the reaction of copper salts with imidazole in the presence of water. One common method is the reaction of copper(II) sulfate with imidazole in an aqueous solution, which results in the formation of the desired coordination compound. The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow processes and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Copper;imidazol-3-ide;hydrate undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where imidazole ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as pyridine, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction typically results in copper(I) species .
Scientific Research Applications
Copper;imidazol-3-ide;hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of copper;imidazol-3-ide;hydrate involves the coordination of copper ions with imidazole ligands, which can interact with various molecular targets. In biological systems, the compound can bind to enzymes and proteins, altering their activity and leading to therapeutic effects. The copper center can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Copper;imidazole complex: Similar coordination environment but without the hydrate component.
Copper;histidine complex: Features histidine ligands instead of imidazole, often found in biological systems.
Copper;triazole complex: Contains triazole ligands, offering different reactivity and applications.
Uniqueness
Copper;imidazol-3-ide;hydrate is unique due to its specific coordination environment, which imparts distinct chemical properties and reactivity. The presence of water molecules in the coordination sphere can influence the stability and solubility of the compound, making it suitable for various applications.
Properties
Molecular Formula |
C6H8CuN4O |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
copper;imidazol-3-ide;hydrate |
InChI |
InChI=1S/2C3H3N2.Cu.H2O/c2*1-2-5-3-4-1;;/h2*1-3H;;1H2/q2*-1;+2; |
InChI Key |
CYMFJBATQBNETD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C[N-]1.C1=CN=C[N-]1.O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


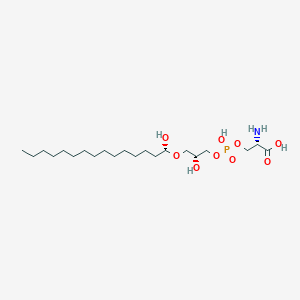
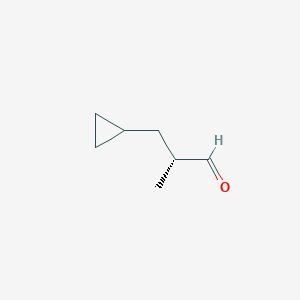
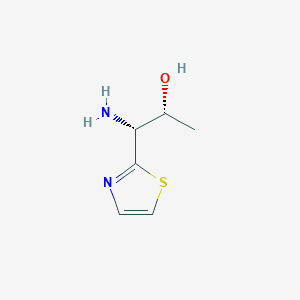
![(3R,4R,5R,6S)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10777043.png)
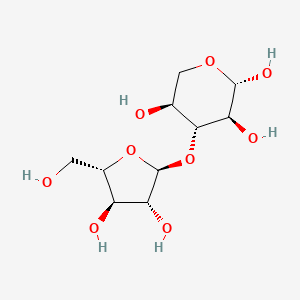
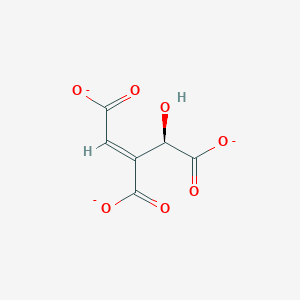
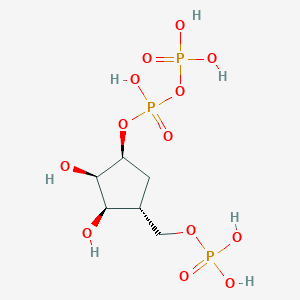
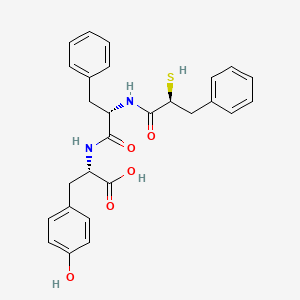
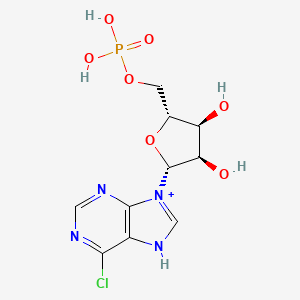
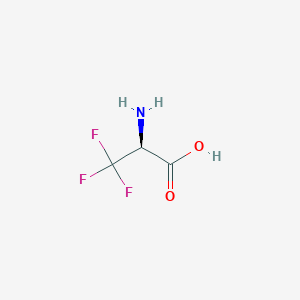
![[(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium](/img/structure/B10777086.png)
![2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide](/img/structure/B10777091.png)
